molecular formula C16H16FN3O3 B4518940 N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4518940
M. Wt: 317.31 g/mol
InChI Key: FTHWYMOKDSABPY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoro-methoxyphenyl group, and a pyridazinone moiety

Preparation Methods

The synthesis of N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the fluoro-methoxyphenyl group: This step involves the substitution of a hydrogen atom on a phenyl ring with a fluoro and methoxy group. Common reagents for this step include fluorinating agents like Selectfluor and methoxylating agents like sodium methoxide.

    Construction of the pyridazinone moiety: This can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.

    Final coupling step: The final step involves coupling the cyclopropyl group, fluoro-methoxyphenyl group, and pyridazinone moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or pyridazinone moiety are replaced with other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclopropyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-23-11-4-5-12(13(17)8-11)14-6-7-16(22)20(19-14)9-15(21)18-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWYMOKDSABPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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